ethyl (1aS,7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
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Overview
Description
Ethyl (1aS,7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromenes, which are bicyclic oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1aS,7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate typically involves the reaction of ortho-quinone methides with dicarbonyl compounds. One common method includes the use of a chiral nickel(II) complex as a catalyst, which facilitates the enantioselective formation of the desired product. The reaction is carried out in the presence of p-toluenesulfonic acid (p-TSOH) and various β-ketoester substrates, yielding the product with high enantioselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl (1aS,7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Ethyl (1aS,7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its role in modulating biological pathways and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (1aS,7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as a modulator of various biological processes by binding to receptors or enzymes, thereby influencing their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .
Comparison with Similar Compounds
Ethyl (1aS,7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate can be compared with other similar compounds, such as:
4H-chromene derivatives: These compounds share a similar chromene core structure but differ in their substituents and biological activities.
2H-chromene derivatives: These compounds have a different arrangement of the chromene ring and exhibit distinct biological properties.
Uniqueness: The unique structural features of this compound, such as the hydroxyimino group and the cyclopropane ring, contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H13NO4 |
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Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl (1aS,7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11-/t9?,13-/m0/s1 |
InChI Key |
FXCTZFMSAHZQTR-ZBUQWEBQSA-N |
Isomeric SMILES |
CCOC(=O)[C@]12CC1/C(=N\O)/C3=CC=CC=C3O2 |
Canonical SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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